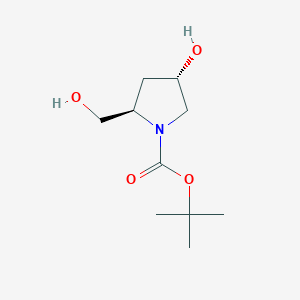

1-Azido-3-methylbutane

Overview

Description

1-Azido-3-methylbutane (1-AMB) is an alkyl azide compound that is commonly used in organic synthesis and in scientific research applications. It is a colorless, volatile liquid with a boiling point of 42.5°C. It is a highly reactive compound and is used in a variety of reactions, including the formation of nitrene and nitrile compounds, as well as the synthesis of polymers and other functional molecules. 1-AMB is a versatile reagent that has been used in a variety of different applications, from medicine to materials science.

Scientific Research Applications

Development in Propellants

1-Azido-3-methylbutane has seen applications in the development of energetic additives for propellants. In a study focusing on the development of energetic azide binders and plasticizers for solid propellants in China, a range of azides, including this compound, were synthesized and evaluated for their performance in solid propellants or plastic-bonded explosives. These evaluations included assessments of density, melting point, enthalpy of formation, and thermal decomposition temperature (Ou, Chen, Yan, Jia, Li, & Dong, 1995).

Biological Activity in Plant Physiology

This compound has been investigated for its biological activity, particularly in the context of plant physiology. A photolabile azido derivative of paclobutrazol, an inhibitor of gibberellin biosynthesis, was synthesized for use as a photoaffinity labeling agent. This compound, related to this compound, demonstrated effectiveness in inhibiting the oxidation of ent-kaurene in cell-free preparations from the endosperm of Cucurbita maxima (Hallahan, Heasman, Grossel, Quigley, Hedden, & Bowyer, 1988).

Synthesis and Spectroscopic Properties in Chemistry

In the field of chemistry, the synthesis and spectroscopic properties of long-chain azide compounds, including those similar to this compound, have been explored. For instance, compounds with azide functions have been characterized using nuclear magnetic resonance (NMR) and infrared spectral analysis, providing insights into their structural and functional properties (Lie Ken Jie & Syed-rahmatullah, 1992).

Medicinal Chemistry

This compound has potential applications in medicinal chemistry. A study on bicyclo[1.1.1]pentan-1-amine, an important moiety in medicinal chemistry, described a new synthetic route involving 1-azido-3-iodobicyclo[1.1.1]pentane. This research contributes to the development of flexible and scalable alternatives for synthesizing compounds that are structurally related to this compound (Goh, Tam, Bernardo, Cheong, Johannes, William, & Adsool, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies . This suggests that 1-Azido-3-methylbutane and similar compounds could have significant applications in future research.

properties

IUPAC Name |

1-azido-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYOXHTVSHZPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480213 | |

| Record name | 1-azido-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55210-77-0 | |

| Record name | 1-azido-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)